molecular formula C34H50Br2N4O2 B11929187 Benzoquinonium dibromide

Benzoquinonium dibromide

Cat. No.: B11929187
M. Wt: 706.6 g/mol
InChI Key: DVQZHWAYOLXTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of benzoquinonium dibromide involves the reaction of 3,6-dioxocyclohexa-1,4-diene-1,4-diyl with azanediyl and N-benzyl-N,N-diethylpropan-1-aminium bromide . The reaction conditions typically require a controlled environment to ensure the correct formation of the compound. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

Benzoquinonium dibromide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Benzoquinonium dibromide is unique in its ability to activate nicotinic single channels while blocking open channels at neuronal acetylcholine receptors . Similar compounds include:

    Curare: Another nicotinic acetylcholine receptor antagonist, but with different binding properties.

    Hexamethonium: A ganglionic blocker with a different mechanism of action.

    Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors.

These compounds share some similarities with this compound but differ in their specific mechanisms and applications .

Properties

Molecular Formula

C34H50Br2N4O2

Molecular Weight

706.6 g/mol

IUPAC Name

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium;dibromide

InChI

InChI=1S/C34H48N4O2.2BrH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H

InChI Key

DVQZHWAYOLXTHE-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.